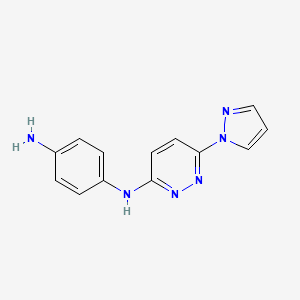
N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine” is a chemical compound with the molecular formula C13H12N6 . It is a heterocyclic compound that includes a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to a pyridazine ring, which is further connected to a pyrazole ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been used in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.28 . Further physical and chemical properties such as boiling point, solubility, and stability can be determined using various analytical techniques .Orientations Futures
Propriétés
IUPAC Name |
4-N-(6-pyrazol-1-ylpyridazin-3-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c14-10-2-4-11(5-3-10)16-12-6-7-13(18-17-12)19-9-1-8-15-19/h1-9H,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNUQSFLAYMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)
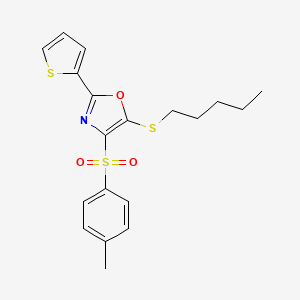

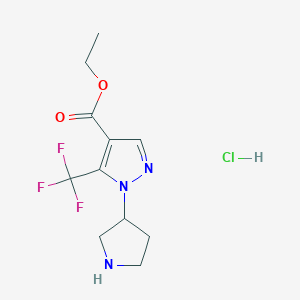
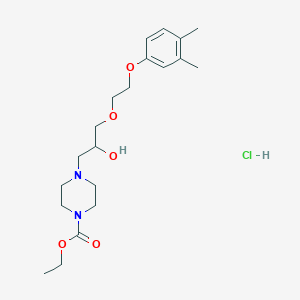

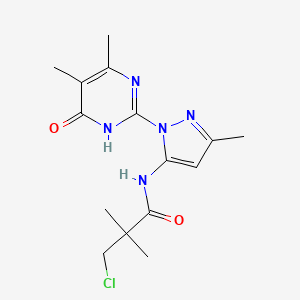
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)
![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)

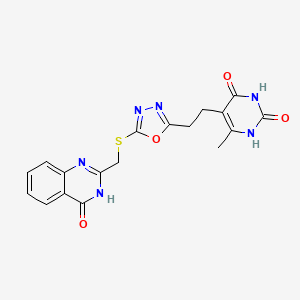
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)